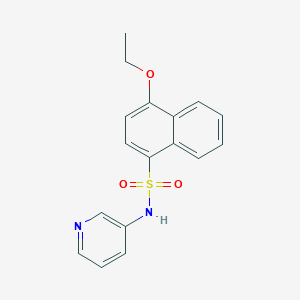

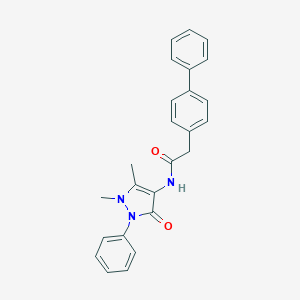

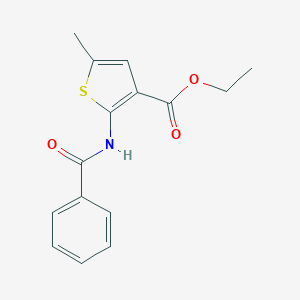

Ethyl 1-(3-pyridinylcarbonyl)-4-piperidinecarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The description of a compound typically includes its molecular formula, structure, and other identifiers like CAS number, IUPAC name, etc. It may also include the class of compounds it belongs to and its relevance or applications in various fields .

Synthesis Analysis

The synthesis of a compound involves the chemical reactions used to create it. This can involve multiple steps, each with its own reactants, conditions, and catalysts. .Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. This can include its reactivity with other substances, the conditions under which it reacts, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, stability, and reactivity. These properties can be determined through various experimental techniques .Applications De Recherche Scientifique

Phosphine-Catalyzed Annulation

Ethyl 2-methyl-2,3-butadienoate, when treated with N-tosylimines in the presence of an organic phosphine catalyst, undergoes a [4 + 2] annulation reaction. This process results in the formation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with excellent yields and complete regioselectivity, indicating a significant application in the synthesis of highly functionalized tetrahydropyridines (Zhu, Lan, & Kwon, 2003).

Synthesis of Pyrazolo[3,4-b]pyridine Products

A novel and efficient synthesis route for ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products has been developed through the condensation of pyrazole-5-amine derivatives and activated carbonyl groups. This method showcases the preparation of N-fused heterocycle products in good to excellent yields, demonstrating the versatility of the compound in generating new molecular structures (Ghaedi et al., 2015).

Carbonylation at a C−H Bond

A novel carbonylation reaction involving the dehydrogenation and carbonylation at a C−H bond was reported. This reaction is catalyzed by Rh4(CO)12 and occurs regioselectively at a C−H bond α to the nitrogen atom substituted by a pyridine. This finding opens up new avenues for carbonylation reactions, highlighting the compound's utility in complex chemical transformations (Ishii, Chatani, Kakiuchi, & Murai, 1997).

Ligand-Catalyzed Arylation of Aldehydes

The compound has been utilized as an effective catalyst for the ligand-catalyzed arylation of aldehydes, producing chiral diarylcarbinols with enantiomeric excess up to 99% ee. This application demonstrates its potential in asymmetric synthesis and the creation of enantiomerically enriched compounds (Fontes et al., 2004).

Inhibition of Aromatase

Ethyl 1-(3-pyridinylcarbonyl)-4-piperidinecarboxylate derivatives have been explored as selective inhibitors of aromatase, offering insights into the development of novel inhibitors for therapeutic applications. This research underscores the compound's relevance in drug discovery and pharmacological studies (Leung et al., 1987).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

ethyl 1-(pyridine-3-carbonyl)piperidine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c1-2-19-14(18)11-5-8-16(9-6-11)13(17)12-4-3-7-15-10-12/h3-4,7,10-11H,2,5-6,8-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHUOTJBOWFHOIJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C(=O)C2=CN=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-(3-pyridinylcarbonyl)-4-piperidinecarboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B350172.png)

![N-[4-(acetylamino)phenyl]-4-methylbenzamide](/img/structure/B350175.png)

![2-(acetylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B350178.png)

![1-[(4-fluorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B350186.png)

![1-Benzo[1,3]dioxol-5-ylmethyl-4-(toluene-4-sulfonyl)-piperazine](/img/structure/B350212.png)